
Tenofovir exalidex
Descripción general
Descripción
Tenofovir exalidex es un profármaco novedoso de tenofovir, un medicamento antiviral que se utiliza principalmente para tratar infecciones por VIH y hepatitis B. Este compuesto está diseñado para mejorar la entrega y la eficacia del tenofovir al dirigirse al hígado, lo que reduce la exposición sistémica y minimiza los posibles efectos secundarios, como la toxicidad renal y ósea .
Aplicaciones Científicas De Investigación
Tenofovir exalidex tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como compuesto modelo para estudiar el diseño de profármacos y los sistemas de administración de fármacos dirigidos al hígado.
Biología: Investigado por sus efectos sobre la replicación viral y la modulación de la respuesta inmunitaria.
Medicina: Se investiga principalmente por su potencial en el tratamiento de infecciones por VIH y hepatitis B.
Industria: Utilizado en el desarrollo de terapias antivirales avanzadas y tecnologías de administración de fármacos
Mecanismo De Acción
Tenofovir exalidex ejerce sus efectos al dirigirse al hígado, donde se hidroliza para liberar el tenofovir activo. El tenofovir activo luego inhibe la enzima transcriptasa inversa, que es esencial para la replicación viral en los virus VIH y la hepatitis B. Esta inhibición previene la síntesis de ADN viral, lo que reduce la carga viral y la progresión de la infección .
Objetivos y vías moleculares:
Transcriptasa inversa: El principal objetivo molecular del tenofovir.
Vías de captación hepática: El conjugado lipídico facilita la captación de this compound por las células hepáticas, lo que aumenta su eficacia y reduce la exposición sistémica.
Análisis Bioquímico
Biochemical Properties
Tenofovir Exalidex interacts with various biomolecules in its role as an antiviral agent. It is a nucleotide analog of adenosine 50-mono-phosphate . In its parent form, Tenofovir is a dianion at physiologic pH and is associated with poor membrane permeability and low oral bioavailability . To improve these properties, Tenofovir is available as prodrugs, including this compound .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . It is particularly effective against the Hepatitis B virus (HBV) and HIV, where it is 97 and 200 times more potent than Tenofovir in vitro, respectively .
Molecular Mechanism
The mechanism of action of this compound involves its conversion into Tenofovir, which selectively inhibits viral reverse transcriptase, a crucial enzyme in retroviruses such as HIV . This inhibition is selective, showing limited inhibition of human enzymes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has a short half-life, supporting once-daily dosing . There is no accumulation between Day 1 and Day 14, indicating its stability .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages
Transport and Distribution
This compound is designed to target the liver, allowing for enhanced target tissue penetration . Its novel liver-targeting structure results in decreased circulating levels of Tenofovir, lowering systemic exposure and thereby reducing the potential for renal side effects .
Subcellular Localization
Given its liver-targeting design, it can be inferred that it is primarily localized in liver cells .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de tenofovir exalidex implica la conjugación de tenofovir con una porción lipídica para mejorar su biodisponibilidad y la penetración en el tejido diana. El proceso generalmente incluye los siguientes pasos:
Activación de Tenofovir: El tenofovir se activa primero convirtiéndolo en un intermedio reactivo.
Conjugación lipídica: El tenofovir activado se conjuga luego con una porción lipídica en condiciones de reacción específicas para formar this compound.
Purificación: El producto final se purifica utilizando técnicas cromatográficas para garantizar una alta pureza y rendimiento.
Métodos de producción industrial: La producción industrial de this compound sigue rutas sintéticas similares, pero a mayor escala. El proceso está optimizado para la eficiencia, la rentabilidad y el cumplimiento de las normas reglamentarias. Los pasos clave incluyen:
Síntesis a granel: Síntesis a gran escala del tenofovir activado y el conjugado lipídico.
Control de calidad: Medidas de control de calidad rigurosas para garantizar la consistencia y la pureza del producto final.
Formulación: El this compound purificado se formula en formas de dosificación adecuadas para uso clínico.
Análisis De Reacciones Químicas
Tipos de reacciones: Tenofovir exalidex experimenta varias reacciones químicas, que incluyen:
Hidrólisis: El profármaco se hidroliza en el hígado para liberar el tenofovir activo.
Oxidación y reducción: Estas reacciones pueden ocurrir durante el proceso metabólico, afectando la estabilidad y la eficacia del compuesto.
Reactivos y condiciones comunes:
Hidrólisis: Generalmente ocurre en condiciones fisiológicas en el hígado.
Oxidación y reducción: Implica enzimas como el citocromo P450, que facilitan estas reacciones en condiciones específicas.
Productos principales:
Tenofovir activo: El producto principal formado después de la hidrólisis de this compound.
Metabolitos: Se pueden formar varios metabolitos a través de reacciones de oxidación y reducción.
Comparación Con Compuestos Similares
Tenofovir exalidex se compara con otros compuestos similares, como:
Tenofovir disoproxil fumarato: Otro profármaco de tenofovir con mayor exposición sistémica y toxicidad renal y ósea asociada.
Tenofovir alafenamida: Un profármaco con un perfil de seguridad mejorado en comparación con el tenofovir disoproxil fumarato, pero con menos eficiencia de direccionamiento al hígado que el this compound.
Singularidad:
Direccionamiento al hígado: El mecanismo único de direccionamiento al hígado de this compound lo diferencia de otros profármacos de tenofovir, ofreciendo una eficacia mejorada y efectos secundarios reducidos.
Compuestos similares:
- Tenofovir disoproxil fumarato
- Tenofovir alafenamida
- Tenofovir amibufenamida
This compound representa un avance significativo en la terapia antiviral, ofreciendo una opción prometedora para el tratamiento del VIH y la hepatitis B con perfiles de seguridad y eficacia mejorados.
Propiedades
IUPAC Name |
[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-(3-hexadecoxypropoxy)phosphinic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H52N5O5P/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-36-19-17-20-38-39(34,35)24-37-25(2)21-33-23-32-26-27(29)30-22-31-28(26)33/h22-23,25H,3-21,24H2,1-2H3,(H,34,35)(H2,29,30,31)/t25-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCTJKHUUZLXJIP-RUZDIDTESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCCCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCOCCCOP(=O)(CO[C@H](C)CN1C=NC2=C(N=CN=C21)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H52N5O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
569.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
911208-73-6 | |
| Record name | HDP-Tenofovir | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0911208736 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tenofovir exalidex | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14925 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | TENOFOVIR EXALIDEX | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K7J545MEMA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


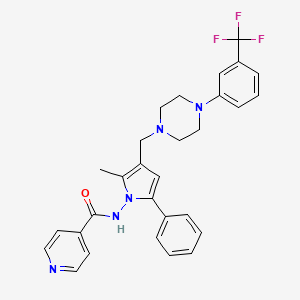
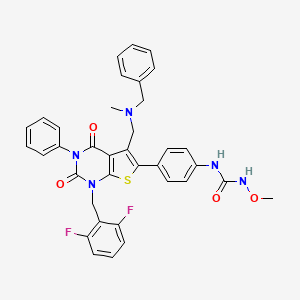
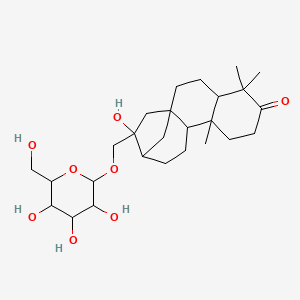

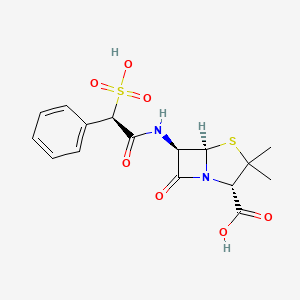
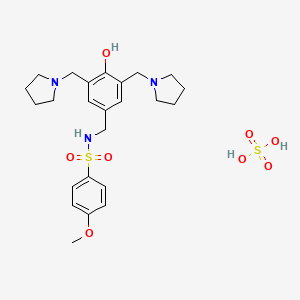
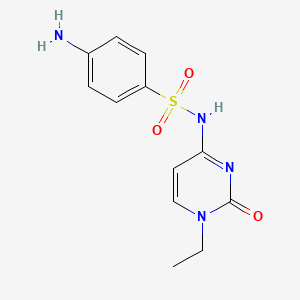

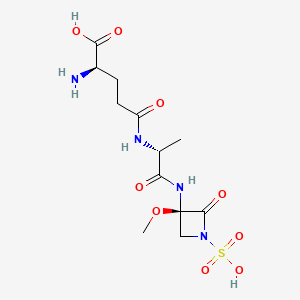
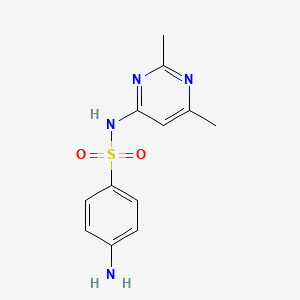
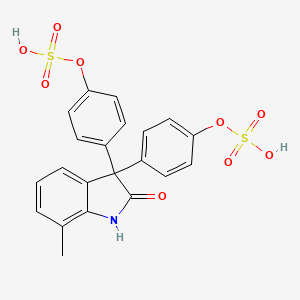
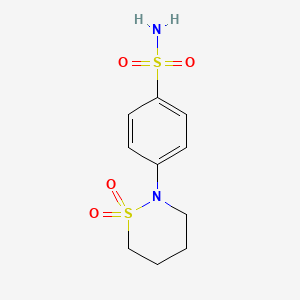
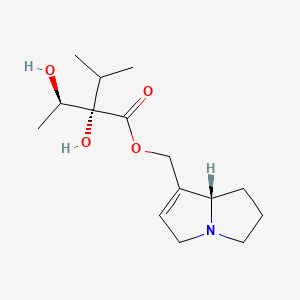
![(3S)-2'-[(4-Bromo-2-fluorophenyl)methyl]spiro[pyrrolidine-3,4'-pyrrolo[1,2-A]pyrazine]-1',2,3',5-tetrone](/img/structure/B1681197.png)
